molecular formula C16H14N2S B8470834 4-(2-Benzylthiazol-4-yl)aniline

4-(2-Benzylthiazol-4-yl)aniline

Cat. No.: B8470834
M. Wt: 266.4 g/mol
InChI Key: RUHKFGLAOMUWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzylthiazol-4-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the para position with a thiazole ring bearing a benzyl group at position 2.

Such structural modifications are critical in drug design, where substituents are tailored to optimize pharmacokinetic profiles .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

4-(2-benzyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C16H14N2S/c17-14-8-6-13(7-9-14)15-11-19-16(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2

InChI Key

RUHKFGLAOMUWKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in this compound increases molecular weight by ~91 Da compared to 4-(Thiazol-2-yl)aniline, likely enhancing hydrophobicity .

Nucleophilic Aromatic Substitution

  • 4-(Benzo[d]thiazol-2-yl)aniline : Reacts with aryl isothiocyanates to form thioureas in yields up to 79% under reflux conditions . The electron-withdrawing benzothiazole ring activates the aniline for nucleophilic attack.
  • 4-(Thiazol-2-yl)aniline : Similar reactivity is expected, but the absence of fused rings may alter reaction kinetics.

Schiff Base Formation

  • 4-(1H-Benzo[d]imidazol-2-yl)aniline : Forms Schiff bases with pyrazolecarbaldehydes, demonstrating utility in synthesizing antiviral agents . The benzyl group in this compound could sterically hinder such condensations.

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